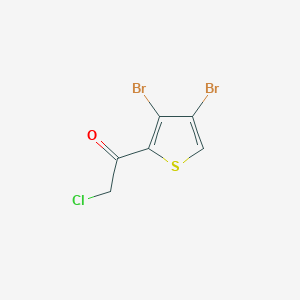

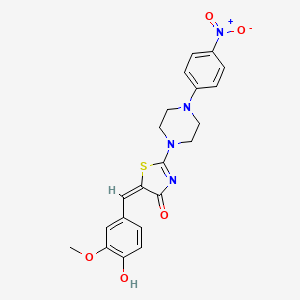

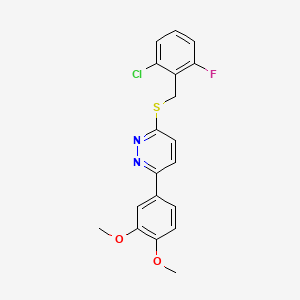

(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C21H20N4O5S and its molecular weight is 440.47. The purity is usually 95%.

BenchChem offers high-quality (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Minor Groove Binding and Chromosome Staining

The synthetic dye Hoechst 33258 and its analogues, including derivatives of benzylidene piperazinyl thiazolone compounds, are known for binding strongly to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. This attribute makes them valuable in applications such as fluorescent DNA staining and chromosome analysis in plant cell biology. Additionally, Hoechst derivatives have been explored as radioprotectors and topoisomerase inhibitors, underscoring their potential in rational drug design and molecular studies of DNA sequence recognition and binding (Issar & Kakkar, 2013).

In Vitro Cytotoxicity in Cancer Research

Benzylidene piperazinyl thiazolone compounds and their derivatives are investigated for their cytotoxic properties against cancer cells. The chapter by Kuete et al. (2017) discusses various in vitro cytotoxicity methods such as MTT, XTT, and SRB assays. These compounds, alongside other cytotoxic extracts from spices and vegetables, are noted for inducing apoptosis, disrupting mitochondrial membrane potential, and activating caspase enzymes in cancer cells. Such properties are crucial in understanding the anti-cancer potential of these compounds and guiding the development of novel cancer therapies (Kuete, Karaosmanoğlu, & Sivas, 2017).

Neurotransmitter Receptor Interactions

The structural attributes of benzylidene piperazinyl thiazolone compounds make them significant in the study of neurotransmitter receptor interactions, particularly dopamine D2 receptors (D2Rs). These compounds, with specific structural features like aromatic moiety, cyclic amine, and lipophilic fragments, are recognized for their potential in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The exploration of these compounds provides insights into the therapeutic potential and the structural requirements for high D2R affinity, contributing to the development of novel neuropsychiatric medications (Jůza et al., 2022).

Piperazine Derivatives in Drug Development

The piperazine moiety, often present in benzylidene piperazinyl thiazolone compounds, is a cornerstone in rational drug design due to its presence in various therapeutic drugs. These compounds, with slight modifications in the substitution pattern on the piperazine nucleus, exhibit significant medicinal potential across a spectrum of applications, including antipsychotic, antihistamine, anticancer, and imaging agents. The versatility of the piperazine structure allows it to be a flexible building block in drug discovery, making it an area of great interest for developing new drugs with improved pharmacokinetic and pharmacodynamic properties (Rathi, Syed, Shin, & Patel, 2016).

properties

IUPAC Name |

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O5S/c1-30-18-12-14(2-7-17(18)26)13-19-20(27)22-21(31-19)24-10-8-23(9-11-24)15-3-5-16(6-4-15)25(28)29/h2-7,12-13,26H,8-11H2,1H3/b19-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPQJMVBPWUIIR-CPNJWEJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2375378.png)

![N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B2375386.png)

![2-Chloro-N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]acetamide](/img/structure/B2375387.png)

![2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2375388.png)

![N-methyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2375394.png)

![(1R,2R,3R,4S)-3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/structure/B2375395.png)

![3-(1H-tetrazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2375397.png)